

tert-Butyl Bromoacetate: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: tert-Butyl bromoacetate

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For immediate release: This technical guide provides an in-depth overview of **tert-Butyl bromoacetate**, a crucial reagent in organic synthesis, particularly for drug development professionals and researchers in the chemical sciences. This document outlines its core physicochemical properties, detailed experimental protocols for its use, and a visual representation of a typical synthetic workflow.

Core Properties of tert-Butyl Bromoacetate

tert-Butyl bromoacetate is a halogenated ester widely employed as an alkylating agent in organic synthesis. Its chemical formula is C6H11BrO2, and it has a molecular weight of 195.05 g/mol .[1][2][3][4] It is a colorless to slightly yellow transparent liquid with a pungent odor.[1][5]

Below is a summary of its key quantitative properties:



Property	Value	Source
Molecular Formula	C6H11BrO2	[1][2]
Molecular Weight	195.05 g/mol	[1][2][3]
CAS Number	5292-43-3	[2][3]
Density	1.321 g/mL at 25 °C	[6]
Boiling Point	50 °C at 10 mmHg	[3][6]
Refractive Index	n20/D 1.445	[3][6]
Flash Point	49 °C (120.2 °F) - closed cup	[5][6]
Solubility	Miscible with ethanol, chloroform, and ethyl acetate. Immiscible with water.	[3][5]

Synthetic Applications and Experimental Protocols

tert-Butyl bromoacetate is a versatile reagent, primarily used as an alkylating agent to introduce the tert-butoxycarbonylmethyl group into various molecules.[2][5] It plays a significant role in the synthesis of amino acids, peptides, and macrocyclic metal complexes.[1] It is also instrumental in the preparation of collagenase inhibitors and other pharmaceutical intermediates.[3][5]

Experimental Protocol: Selective Trialkylation of Cyclen

This protocol details the selective trialkylation of 1,4,7,10-tetraazacyclododecane (cyclen) using **tert-butyl bromoacetate**. The procedure should be conducted in a well-ventilated fume hood, as **tert-butyl bromoacetate** is a lachrymator.[1]

Materials:

- Cyclen (5.0 g, 0.029 mol)
- Sodium acetate trihydrate (13.0 g, 0.096 mol)
- Dimethylacetamide (DMA), anhydrous (60 mL total)



- tert-Butyl bromoacetate (18.7 g, 14.1 mL, 0.096 mol)
- Diethyl ether
- Chloroform
- Water
- Saturated aqueous NaBr solution
- Anhydrous magnesium sulfate
- Hexanes

Procedure:

- Reaction Setup: A 250-mL, four-necked, round-bottomed flask is equipped with a mechanical stirrer, a condenser with a nitrogen inlet, a thermometer, and a pressure-equalizing addition funnel. The flask is charged with cyclen (5.0 g), sodium acetate trihydrate (13.0 g), and 40 mL of dimethylacetamide.[1]
- Initial Stirring: The heterogeneous mixture is stirred for 30 minutes to allow the initial endotherm to subside.[1]
- Addition of tert-Butyl Bromoacetate: A solution of tert-butyl bromoacetate (18.7 g in 20 mL of dimethylacetamide) is added dropwise over 30 minutes. The reaction temperature is maintained between 20-25 °C. An intermittent water cooling bath may be necessary as the initial phase of the addition is exothermic.[1]
- Reaction: The mixture is stirred for 60 hours after the addition is complete.[1]
- Work-up and Isolation:
 - The mixture is diluted with 20 mL of diethyl ether and cooled to -10 to -15 °C for 2 hours.
 [1]
 - The resulting solid is collected by filtration, washed with cold dimethylacetamide (10 mL),
 followed by cold diethyl ether (2 x 25 mL), and suction dried.[1]



- The crude solid is dissolved in 100 mL of chloroform and washed sequentially with water
 (2 x 15 mL) and saturated aqueous NaBr solution (1 x 15 mL).[1]
- The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated by rotary evaporation to a colorless oil.[1]
- Crystallization and Purification:
 - The oil is diluted with 80 mL of hexanes and stirred. Crystallization should commence within a few minutes.[1]
 - The mixture is stirred at room temperature for 3 hours, then cooled to -10 to -15 °C for an additional 2 hours.[1]
 - The final white solid product is collected by filtration, washed with a cold 4:1 mixture of hexanes/chloroform (25 mL), and dried under vacuum.[1]

Visualizing the Workflow: Synthesis of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid, Tri-tertbutyl Ester Hydrobromide

The following diagram illustrates the key stages of the experimental protocol described above.



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